

Optimizing incubation times for MBX3135 synergy testing

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MBX3135

Cat. No.: B12369508

[Get Quote](#)

Technical Support Center: MBX3135 Synergy Testing

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing incubation times for synergy testing with **MBX3135**, a potent efflux pump inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the standard incubation time for checkerboard synergy assays with **MBX3135**?

A1: For standard checkerboard assays, a common incubation period is 16 to 24 hours at 37°C. [1] The minimal inhibitory concentration (MIC) is typically determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth. [2] However, for efflux pump inhibitors (EPIs) like **MBX3135**, it's crucial to consider that the synergistic effect might be time-dependent.

Q2: What is a typical incubation period and what are the sampling time points for a time-kill synergy assay with **MBX3135**?

A2: Time-kill assays are generally conducted over a 24 to 48-hour period. [1] Common sampling time points to determine the colony-forming units per milliliter (CFU/mL) are 0, 2, 4, 6, 8, and 24

hours after inoculation.[1] This allows for the observation of both bacteriostatic and bactericidal effects of the drug combination over time.

Q3: What is the mechanism of action of **MBX3135** and how might it affect synergy testing?

A3: **MBX3135** is an efflux pump inhibitor that targets the AcrAB-TolC multidrug efflux pump in Gram-negative bacteria.[3] It binds to the AcrB protein, which is the inner membrane transporter component of the pump.[3] By inhibiting this pump, **MBX3135** prevents the bacteria from expelling certain antibiotics, thereby increasing their intracellular concentration and potentiating their antibacterial effect. The kinetics of **MBX3135** binding to AcrB and the rate at which it inhibits efflux could influence the optimal timing for observing synergy.

Troubleshooting Guide: Optimizing Incubation Times

Issue: Inconsistent or weak synergistic effects are observed in checkerboard assays.

Possible Cause 1: Suboptimal Incubation Time The standard 16-24 hour incubation may not be optimal for observing the maximum synergistic effect between **MBX3135** and a partner antibiotic. The effect of an EPI can be dynamic, and the optimal window for observing synergy might be earlier or later than the standard endpoint.

Solution: Perform a time-course checkerboard assay. Instead of reading the microtiter plates at a single time point, perform readings at multiple time points (e.g., 8, 12, 16, 20, and 24 hours). This can help identify the incubation time that yields the lowest Fractional Inhibitory Concentration (FIC) index, indicating the strongest synergy.

Possible Cause 2: Simultaneous Application of **MBX3135** and the Antibiotic The antibiotic may be pumped out before **MBX3135** has had sufficient time to inhibit the AcrAB-TolC pump effectively.

Solution: Sequential addition of the compounds. An optimized checkerboard method can involve the successive application of the agents.[4][5][6] Consider pre-incubating the bacteria with **MBX3135** for a short period (e.g., 1 hour) before adding the antibiotic. This allows the EPI to bind to the efflux pumps first, potentially leading to a more pronounced synergistic effect.

Issue: Time-kill assays do not show a significant reduction in bacterial counts with the combination therapy.

Possible Cause 1: Inappropriate Sampling Time Points The selected time points for sampling may be missing the window of maximum synergistic activity.

Solution: Increase the frequency of sampling. In addition to the standard time points, consider adding earlier (e.g., 1 hour) and intermediate (e.g., 10, 14, 18 hours) sampling points. This will provide a more detailed kinetic profile of the synergistic interaction.

Possible Cause 2: Bacterial Growth Phase The efficacy of the combination may be dependent on the growth phase of the bacteria.

Solution: Initiate the assay with bacteria in the mid-logarithmic growth phase. Ensure that the bacterial inoculum is in the exponential growth phase at the start of the experiment. This can be achieved by monitoring the optical density (OD) of the bacterial culture before inoculation.

Data Presentation

Table 1: Example Data from a Time-Course Checkerboard Assay

Incubation Time (hours)	MIC of Antibiotic Alone (µg/mL)	MIC of MBX3135 Alone (µg/mL)	MIC of Antibiotic with MBX3135 (µg/mL)	MIC of MBX3135 with Antibiotic (µg/mL)	FIC Index	Synergy Interpretation
8	16	32	2	4	0.25	Synergistic
12	16	32	1	4	0.1875	Synergistic
16	16	32	2	8	0.375	Synergistic
20	16	32	4	8	0.5	Additive
24	16	32	4	16	0.75	Additive

FIC Index Calculation: $(\text{MIC of Antibiotic in Combination} / \text{MIC of Antibiotic Alone}) + (\text{MIC of MBX3135 in Combination} / \text{MIC of MBX3135 Alone})$. Synergy is defined as an FIC index ≤ 0.5 .

Experimental Protocols

Protocol 1: Optimized Checkerboard Synergy Assay

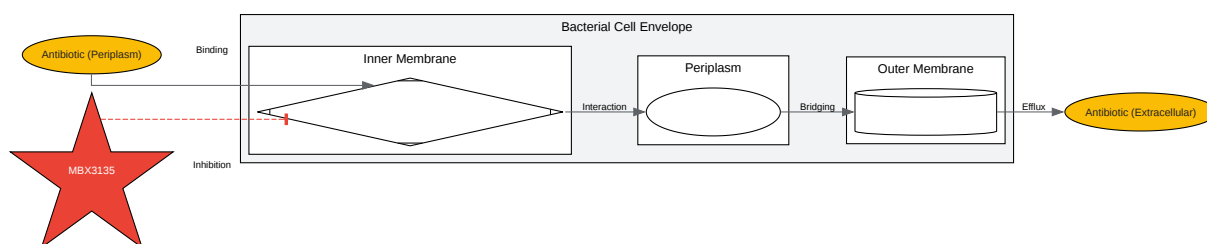
- Preparation of Reagents:
 - Prepare stock solutions of the antibiotic and **MBX3135** in a suitable solvent.
 - Prepare a two-fold serial dilution series for both the antibiotic and **MBX3135** in a 96-well microtiter plate. The antibiotic is typically diluted along the y-axis, and **MBX3135** is diluted along the x-axis.
- Inoculum Preparation:
 - Culture the bacterial strain overnight in Mueller-Hinton Broth (MHB).
 - Dilute the overnight culture to achieve a final inoculum density of approximately 5×10^5 CFU/mL in each well of the microtiter plate.
- Incubation:
 - Simultaneous: Add the bacterial inoculum to all wells containing the drug dilutions.
 - Sequential (Optimized): Add **MBX3135** to the wells and pre-incubate for 1 hour at 37°C. Then, add the antibiotic and the bacterial inoculum.
 - Incubate the plate at 37°C.
- Data Collection:
 - Visually inspect the plates for turbidity at multiple time points (e.g., 8, 12, 16, 20, and 24 hours).
 - The MIC is the lowest concentration of the drug(s) that inhibits visible growth.
- Data Analysis:
 - Calculate the FIC index for each time point to determine the optimal incubation time for observing synergy.

Protocol 2: Time-Kill Synergy Assay

- Preparation of Cultures and Reagents:
 - Prepare an overnight culture of the test organism.
 - Dilute the culture to a starting inoculum of approximately 5×10^5 CFU/mL in fresh MHB.
 - Prepare tubes or flasks with the following conditions:
 - Growth control (no drug)
 - Antibiotic alone (at a relevant concentration, e.g., MIC)
 - **MBX3135** alone (at a sub-inhibitory concentration)
 - Antibiotic + **MBX3135**
- Incubation and Sampling:
 - Incubate the cultures at 37°C with shaking.
 - At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each culture.
- Colony Counting:
 - Perform serial dilutions of the collected aliquots in sterile phosphate-buffered saline (PBS).
 - Plate the dilutions onto Mueller-Hinton agar plates.
 - Incubate the plates overnight at 37°C.
 - Count the number of colonies to determine the CFU/mL at each time point.
- Data Analysis:
 - Plot the log₁₀ CFU/mL versus time for each condition.

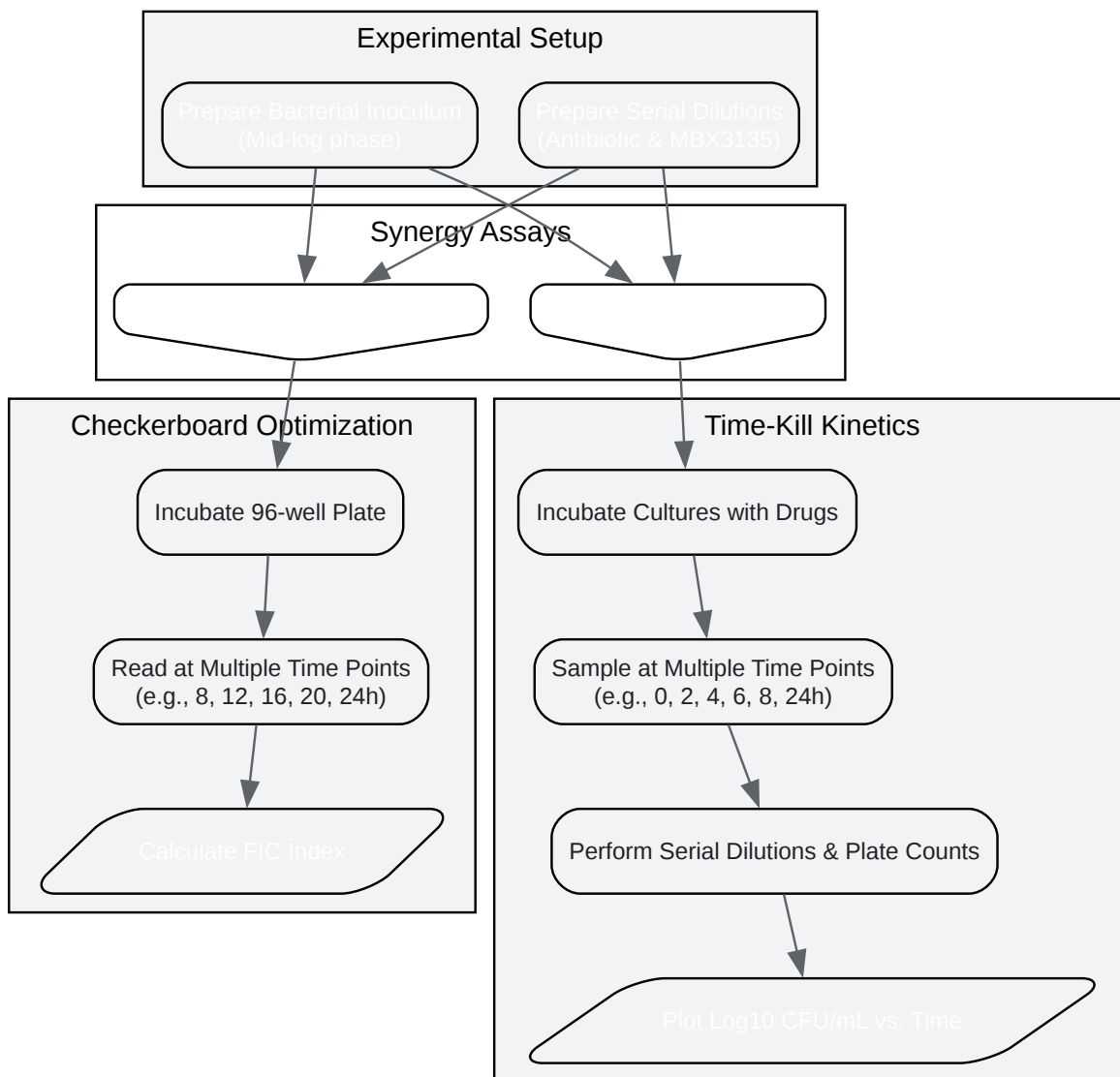
- Synergy is typically defined as a ≥ 2 -log₁₀ decrease in CFU/mL by the combination compared to the most active single agent.

Visualizations



[Click to download full resolution via product page](#)

Caption: AcrAB-TolC efflux pump mechanism and **MBX3135** inhibition.



[Click to download full resolution via product page](#)

Caption: Workflow for optimizing synergy testing protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. actascientific.com [actascientific.com]
- 2. emerypharma.com [emerypharma.com]
- 3. Optimization of a novel series of pyranopyridine RND efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Optimizing incubation times for MBX3135 synergy testing]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12369508#optimizing-incubation-times-for-mbx3135-synergy-testing]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com